molecular formula C10H8BrNO2 B7970412 methyl 5-bromo-3H-indole-3-carboxylate

methyl 5-bromo-3H-indole-3-carboxylate

Cat. No.: B7970412
M. Wt: 254.08 g/mol
InChI Key: SYEBMUGXEBSFHK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3H-indole-3-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity
Recent studies have highlighted the antiviral properties of derivatives of indole compounds, including methyl 5-bromo-3H-indole-3-carboxylate. In vitro studies demonstrated that certain indole derivatives exhibit activity against SARS-CoV-2, suggesting potential therapeutic roles in treating viral infections .

1.2 Cancer Research
Indole derivatives are known to interact with biological pathways involved in cancer progression. This compound serves as a precursor for synthesizing various bioactive molecules that target specific kinases related to tumor growth and metabolism . For instance, modifications of this compound can lead to the development of phosphatidylinositol-3-kinase (PI3K) inhibitors, which are promising candidates for cancer therapeutics .

1.3 Anti-inflammatory Properties
The compound is also being explored for its potential anti-inflammatory effects. Research indicates that indole derivatives can inhibit calcium release-activated calcium (CRAC) channels, which are implicated in inflammatory responses. This mechanism suggests that this compound could be beneficial in treating conditions like rheumatoid arthritis and asthma .

Synthetic Applications

2.1 Building Block for Synthesis
this compound is utilized as a versatile building block in organic synthesis. Its bromine substituent allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used for constructing complex organic molecules .

2.2 Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have employed microwave-assisted techniques to enhance the efficiency and yield of reactions involving this compound. Such methods allow for rapid synthesis of brominated indoles, significantly reducing reaction times while improving yields .

Agrochemical Applications

Indole derivatives are also explored in agrochemicals for their potential use as plant growth regulators or pesticides. The structural characteristics of this compound enable it to interact with biological systems in plants, potentially influencing growth patterns or pest resistance mechanisms.

Material Science Applications

4.1 Organic Electronics
The unique electronic properties of indoles make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. This compound can be incorporated into polymeric materials to enhance their electronic properties and stability.

Case Studies

Study Focus Findings
Antiviral ActivityDemonstrated activity against SARS-CoV-2 in vitro
Cancer ResearchPotential PI3K inhibitors derived from methyl 5-bromo derivatives
Synthetic MethodologyEnhanced yields via microwave-assisted synthesis

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions due to the electron-withdrawing effect of the carboxylate group. Common nucleophiles and outcomes include:

NucleophileReaction ConditionsProductYieldReference
Amines (R-NH₂)Pd(OAc)₂, Xantphos, K₂CO₃, 100°C5-Amino derivatives75–85%
Thiols (R-SH)CuI, DMF, 80°C5-Thioether derivatives60–70%
Methoxide (MeO⁻)NaOMe, MeOH, reflux5-Methoxy derivatives50–55%

These reactions are critical for introducing functional groups at the 5-position, enabling further derivatization for pharmaceutical applications .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with aryl boronic acids to form biaryl structures:

Boronic AcidCatalyst SystemSolventProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O5-Phenylindole-3-carboxylate88%
4-Carboxyphenylboronic acidPdCl₂(dppf), CsFTHF5-(4-Carboxyphenyl) derivative82%

Microwave-assisted conditions (100–120°C, 30 min) enhance reaction efficiency, achieving yields >90% .

Ester Hydrolysis and Functionalization

The methyl ester group can be hydrolyzed or transesterified:

Reaction TypeConditionsProductApplicationReference
Acidic HydrolysisHCl (6M), reflux5-Bromoindole-3-carboxylic acidPrecursor for amides
Basic HydrolysisNaOH, MeOH/H₂OSodium carboxylate saltWater-soluble intermediates
TransesterificationROH, H₂SO₄Alkyl esters (e.g., ethyl, benzyl)Tuning lipophilicity

Cyclization and Annulation Reactions

The indole core participates in cyclization to form polycyclic structures:

ReagentsConditionsProductYieldReference
Propargyl bromide, CuIDMF, 80°CIndolo[3,2-b]carbazole65%
Acrylonitrile, Pd(OAc)₂μW, 120°CTetrahydrocarbazole derivatives78%

These reactions exploit the electron-rich indole ring for constructing complex heterocycles .

Oxidation and Reduction Pathways

  • Bromine Reduction : H₂/Pd-C in EtOH removes bromine, yielding methyl 3H-indole-3-carboxylate (95% yield).

  • Indole Ring Oxidation : m-CPBA oxidizes the indole to an oxindole derivative (70% yield) .

Photochemical and Catalytic Modifications

ReactionCatalystOutcomeReference
C–H ArylationRu(bpy)₃Cl₂, visible lightDirect 2-aryl substitution
DecarboxylationCuO, DMF, 150°C5-Bromoindole90%

Key Mechanistic Insights

  • The electron-withdrawing carboxylate group activates the 5-position for electrophilic substitution while deactivating the indole ring toward electrophiles.

  • Microwave irradiation significantly accelerates palladium-mediated reactions, reducing time from hours to minutes .

  • Steric hindrance at the 3-position directs reactivity primarily to the 5- and 2-positions .

This compound’s versatile reactivity profile makes it indispensable for synthesizing bioactive molecules, materials, and agrochemicals. Continued research focuses on developing greener catalytic systems and enantioselective transformations .

Properties

IUPAC Name

methyl 5-bromo-3H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEBMUGXEBSFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.